molecular formula C5H15GeN B14394014 N-Methyl-1-(trimethylgermyl)methanamine CAS No. 89499-76-3

N-Methyl-1-(trimethylgermyl)methanamine

Cat. No.: B14394014
CAS No.: 89499-76-3
M. Wt: 161.81 g/mol
InChI Key: DOYDZMAOKFRJQT-UHFFFAOYSA-N
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Description

N-Methyl-1-(trimethylgermyl)methanamine is an organogermanium compound with the molecular formula C5H15GeN This compound features a germanium atom bonded to a trimethyl group and a methanamine group, making it a unique organometallic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(trimethylgermyl)methanamine typically involves the reaction of trimethylgermanium chloride with N-methylmethanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chloride group with the amine group. The reaction conditions generally include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality. The product is typically purified using distillation or recrystallization techniques to achieve the desired purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(trimethylgermyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert the compound into simpler germanium-containing species.

    Substitution: The trimethylgermyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Germanium dioxide (GeO2) and methylamine.

    Reduction: Simpler organogermanium compounds.

    Substitution: Various substituted organogermanium compounds depending on the reagents used.

Scientific Research Applications

N-Methyl-1-(trimethylgermyl)methanamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.

Mechanism of Action

The mechanism of action of N-Methyl-1-(trimethylgermyl)methanamine involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, influencing enzymatic activities and cellular processes. Its unique structure allows it to participate in redox reactions, potentially modulating oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Methylmethanimine: A related compound with a similar structure but without the germanium atom.

    Trimethylgermanium chloride: A precursor used in the synthesis of N-Methyl-1-(trimethylgermyl)methanamine.

    Dimethylgermanium compounds: Similar organogermanium compounds with different substituents.

Uniqueness

This compound is unique due to the presence of both a trimethylgermyl group and a methanamine group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

CAS No.

89499-76-3

Molecular Formula

C5H15GeN

Molecular Weight

161.81 g/mol

IUPAC Name

N-methyl-1-trimethylgermylmethanamine

InChI

InChI=1S/C5H15GeN/c1-6(2,3)5-7-4/h7H,5H2,1-4H3

InChI Key

DOYDZMAOKFRJQT-UHFFFAOYSA-N

Canonical SMILES

CNC[Ge](C)(C)C

Origin of Product

United States

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